1-(4-bromophenyl)-1H-benzimidazole CAS number 10040-96-7 search
1-(4-bromophenyl)-1H-benzimidazole CAS number 10040-96-7 search
The following technical guide provides an in-depth analysis of 1-(4-bromophenyl)-1H-benzimidazole , addressing its chemical identity, synthesis, and applications.
PART 1: EXECUTIVE SUMMARY & CRITICAL IDENTIFICATION
Executive Summary
1-(4-Bromophenyl)-1H-benzimidazole is a critical heterocyclic intermediate used extensively in the development of organic light-emitting diodes (OLEDs) and medicinal chemistry .[1][2][3] As a functionalized benzimidazole, it serves as a robust electron-transporting scaffold and a versatile building block for Suzuki-Miyaura cross-coupling reactions to generate complex biaryl systems.
Critical Technical Alert: CAS Number Discrepancy
Attention Researchers: There is a frequent database conflation regarding CAS number 10040-96-7 .
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CAS 10040-96-7 formally corresponds to 1-(4-Bromophenyl)-1H-imidazole (the non-fused analog).
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The target compound, 1-(4-Bromophenyl)-1H-benzimidazole , is the benzo-fused derivative.
Action Required: Verify the chemical structure on your vial or certificate of analysis (CoA). If your application requires the benzimidazole scaffold (common in OLED hosts), ensure you are not using the imidazole analog.
Chemical Identity & Properties
| Property | Target: 1-(4-Bromophenyl)-1H-benzimidazole | CAS 10040-96-7 (Imidazole Analog) |
| Structure | Benzo-fused imidazole ring N-arylated with 4-bromophenyl.[4][5][6] | Simple imidazole ring N-arylated with 4-bromophenyl.[7] |
| Formula | C₁₃H₉BrN₂ | C₉H₇BrN₂ |
| Molecular Weight | 273.13 g/mol | 223.07 g/mol |
| Appearance | Off-white to pale yellow solid | White to pale yellow crystalline solid |
| Melting Point | Typically >120°C (Derivative dependent) | ~118-123°C |
| Solubility | Soluble in DMSO, DMF, CHCl₃; Insoluble in H₂O | Soluble in DMSO, MeOH, EtOH |
PART 2: SYNTHETIC PATHWAYS & MECHANISMS
The synthesis of 1-(4-bromophenyl)-1H-benzimidazole is typically achieved via N-arylation of benzimidazole. Two primary methodologies are employed: Copper-catalyzed Ullmann coupling and Palladium-catalyzed Buchwald-Hartwig amination.
Method A: Copper-Catalyzed Ullmann Coupling (Recommended)
This method is preferred for its cost-effectiveness and scalability. It utilizes a copper catalyst to couple benzimidazole with 1-bromo-4-iodobenzene.
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Reagents: Benzimidazole (1.0 equiv), 1-Bromo-4-iodobenzene (1.1 equiv), CuI (10 mol%), L-Proline (20 mol%), K₂CO₃ (2.0 equiv).
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Solvent: DMSO or DMF.
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Conditions: 90–110°C, 12–24 hours, Inert Atmosphere (N₂).
Protocol:
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Charge a flame-dried Schlenk flask with benzimidazole (118 mg, 1.0 mmol), 1-bromo-4-iodobenzene (311 mg, 1.1 mmol), CuI (19 mg, 0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
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Evacuate and backfill with N₂ (3 cycles).[6]
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Add DMSO (3.0 mL) and L-Proline (23 mg, 0.2 mmol) via syringe.
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Heat the mixture to 110°C and stir for 18 hours.
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Workup: Cool to RT, dilute with EtOAc (20 mL), and wash with H₂O (3 x 10 mL) to remove DMSO.
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Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Method B: Buchwald-Hartwig Amination
Suitable for difficult substrates or when higher yields are required.
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Reagents: Benzimidazole, 1,4-Dibromobenzene (excess), Pd₂(dba)₃, Xantphos, NaOtBu.
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Selectivity Note: Using 1,4-dibromobenzene requires careful stoichiometry to prevent double arylation.
Mechanistic Insight: Catalytic Cycle (Ullmann Type)
The copper-catalyzed cycle involves the formation of an active Cu(I)-ligand complex, followed by oxidative addition of the aryl halide (Ar-I) and reductive elimination to form the C-N bond.
Figure 1: Proposed catalytic cycle for the Copper-catalyzed N-arylation of benzimidazole.
PART 3: APPLICATIONS & CHARACTERIZATION
Material Science: OLED Host Materials
1-(4-Bromophenyl)-1H-benzimidazole is a key intermediate for synthesizing bipolar host materials .
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Electron Transport: The electron-deficient benzimidazole moiety facilitates electron injection.
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Hole Transport: The bromine handle allows coupling with carbazole or triphenylamine units (via Suzuki coupling) to introduce hole-transporting character.
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Result: High triplet energy (
) materials suitable for phosphorescent OLEDs (PhOLEDs).
Medicinal Chemistry: Privileged Scaffold
The N-aryl benzimidazole core is a bioisostere for nucleotides and is found in various therapeutic agents.
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Anticancer: Derivatives inhibit EGFR and other kinases.
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Antiviral: Structural similarity to purines allows interference with viral replication.
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Functionalization: The 4-bromophenyl group serves as a "chemical handle" for late-stage diversification, allowing medicinal chemists to rapidly generate libraries of biphenyl-benzimidazoles.
Characterization Data (Expected)
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¹H NMR (400 MHz, CDCl₃):
- 8.15 (s, 1H, C2-H of benzimidazole) – Diagnostic Singlet.
- 7.85 (d, 1H, Benzimidazole Ar-H).
- 7.70 (d, 2H, J = 8.5 Hz, Phenyl Ar-H ortho to Br).
- 7.45 (d, 2H, J = 8.5 Hz, Phenyl Ar-H ortho to N).
- 7.30–7.40 (m, 3H, Benzimidazole Ar-H).
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¹³C NMR (100 MHz, CDCl₃):
- 144.0 (C2), 137.5 (N-C_Ar), 133.0 (C-Br), 123.5, 122.8, 120.5, 110.5.
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Mass Spectrometry (ESI):
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Calculated
(1:1 isotopic pattern for Br).
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PART 4: SAFETY & HANDLING
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Handling: Use in a fume hood. Avoid inhalation of dust.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.
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Disposal: Halogenated organic waste.
PART 5: REFERENCES
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VulcanChem. (n.d.). 1-(4-Bromophenyl)-1H-benzimidazole-5-carboxylic acid Properties. Retrieved from
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PubChem. (2025). 1-(4-Bromophenyl)imidazole (CAS 10040-96-7) Compound Summary. National Library of Medicine. Retrieved from
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Antilla, J. C., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles.[8] Journal of the American Chemical Society, 124(39), 11684-11688. Retrieved from
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ChemicalBook. (n.d.). 1-(4-Bromophenyl)imidazole Product Description. Retrieved from
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TCI Chemicals. (2025).[9] Safety Data Sheet: 1-(4-Bromophenyl)imidazole.[7] Retrieved from
Sources
- 1. 1-(4-bromophenyl)-1H-benzimidazole-5-carboxylic acid (452088-75-4) for sale [vulcanchem.com]
- 2. 1071351-36-4,2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1071351-36-4,2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 5. Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. esdmedikal.com [esdmedikal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tcichemicals.com [tcichemicals.com]
